2,5-Difluoroaniline
Overview
Description
2,5-Difluoroaniline is an organic compound with the chemical formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound appears as a colorless to light yellow solid with a faint odor . It is used as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoroaniline can be synthesized through several methods. One common method involves the reduction of 2,5-difluoronitrobenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions . Another method involves the diazotization of this compound followed by a Sandmeyer reaction to introduce the amino group .
Industrial Production Methods: In industrial settings, this compound is often produced via continuous-flow processes to ensure safety and efficiency. The continuous-flow double diazotization method is particularly effective, as it addresses the challenges associated with the exothermic nature and thermal instability of diazonium intermediates . This method allows for rapid synthesis with high yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The nitro group in 2,5-difluoronitrobenzene can be reduced to form this compound.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,5-difluoronitrobenzene.
Reduction: Formation of this compound.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2,5-Difluoroaniline has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-difluoroaniline in pharmaceutical synthesis involves its incorporation into the desired chemical structure, enabling the formation of new compounds with specific properties . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.
Comparison with Similar Compounds
2,4-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluoroaniline: Fluorine atoms at the 2 and 6 positions.
2-Fluoroaniline: Only one fluorine atom at the 2 position.
Uniqueness: 2,5-Difluoroaniline is unique due to the specific positioning of fluorine atoms, which influences its reactivity and properties. The 2 and 5 positions allow for distinct electronic effects, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
2,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOOQIUSYGWMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190144 | |
Record name | 2,5-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-30-6 | |
Record name | 2,5-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluoroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Difluoroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JNJ8ZZ368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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